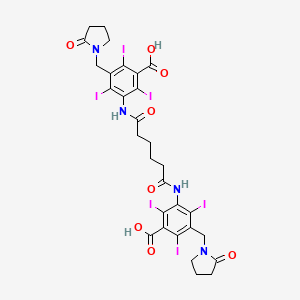
6-Isopropyl-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isopropyl-2-cyclohexen-1-one is an organic compound that belongs to the class of cycloalkenes. It is characterized by a cyclohexene ring with an isopropyl group and a ketone functional group. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 6-Isopropyl-2-cyclohexen-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, this compound can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Isopropyl-2-cyclohexen-1-one undergoes various types of chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reactions: These reactions involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Robinson Annulations: This reaction forms a six-membered ring by combining a ketone and an α,β-unsaturated carbonyl compound.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents, enolates, and silyl enol ethers . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various substituted cyclohexenones and cyclohexanones, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
6-Isopropyl-2-cyclohexen-1-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Isopropyl-2-cyclohexen-1-one involves its reactivity as an electrophile. The compound readily undergoes nucleophilic addition reactions, where nucleophiles attack the β-carbon of the enone system . This reactivity is facilitated by the electron-withdrawing nature of the ketone group, which makes the β-carbon more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: Similar in structure but lacks the isopropyl group.
2-Cyclohexen-1-one: Another similar compound with a simpler structure.
3-Methyl-6-isopropyl-2-cyclohexen-1-one: A closely related compound with an additional methyl group.
Uniqueness
6-Isopropyl-2-cyclohexen-1-one is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in organic synthesis and enhances its reactivity in various chemical reactions .
Eigenschaften
CAS-Nummer |
43209-90-1 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h4,6-8H,3,5H2,1-2H3 |
InChI-Schlüssel |
RDSYFWVRUCJTON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
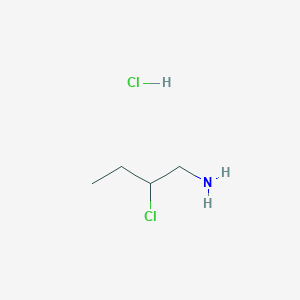
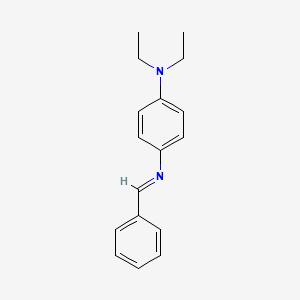
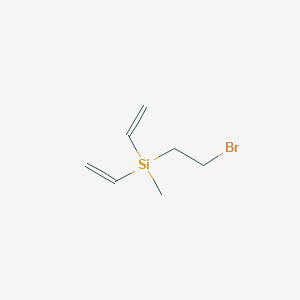

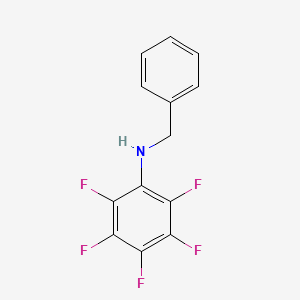
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
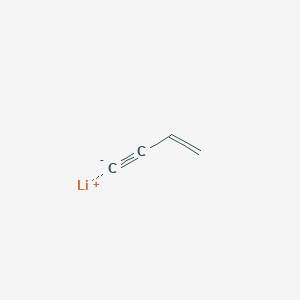
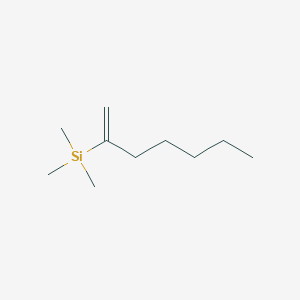
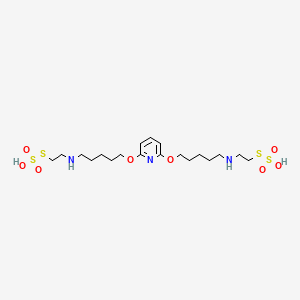
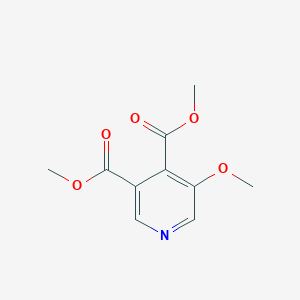

![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
